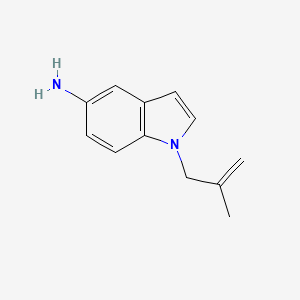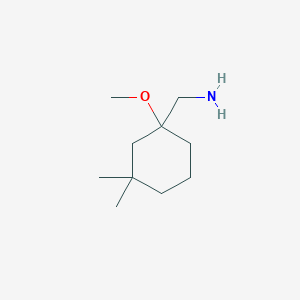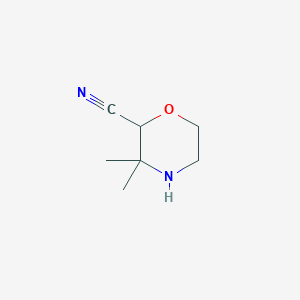
3,3-Dimethylmorpholine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It is characterized by a morpholine ring substituted with two methyl groups and a nitrile group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with suitable nitrile precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylmorpholine: Lacks the nitrile group, resulting in different chemical reactivity and applications.
2-Morpholinecarbonitrile: Similar structure but without the methyl groups, leading to variations in physical and chemical properties.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3,3-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
DGOQBYUSMSPICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OCCN1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


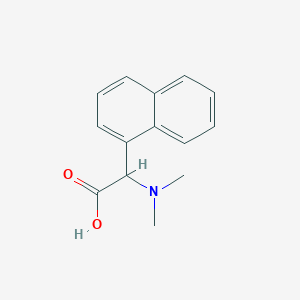
![2-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13076635.png)
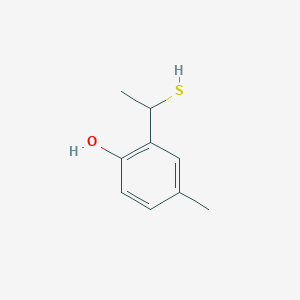

![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
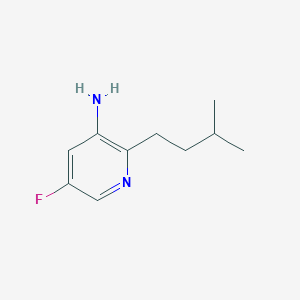

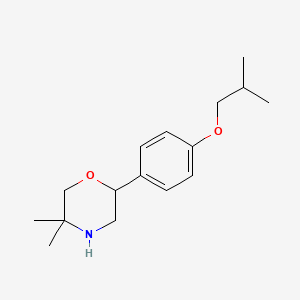
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
